Ligucyperonol

Overview

Description

Ligucyperonol is a eudesmanoid sesquiterpene isolated from the rhizomes of Ligularia dentata Hara, alongside other compounds such as phenolic norsesquiterpenes and caryophillene. The structural and stereochemical elucidation of this compound was accomplished through spectroscopic, chemical methods, and correlation with known compounds (Naya et al., 1990).

Scientific Research Applications

Isolation and Characterization of Ligucyperonol : A study by Naya, Okayama, Fujiwara, Nakata, Ohtsuka, and Kurio (1990) isolated and identified this compound from the rhizomes of Ligularia dentata Hara. They used spectroscopic and chemical methods to determine its structure and stereochemistry (Naya et al., 1990).

Antimicrobial Properties : Fukai, Marumo, Kaitou, Kanda, Terada, and Nomura (2002) explored the antimicrobial properties of various compounds from licorice, including this compound, against Helicobacter pylori. They found that these compounds had inhibitory activity against both clarithromycin-resistant and amoxicillin-resistant strains of H. pylori (Fukai et al., 2002).

Antioxidant Activities : The antioxidant properties of phenylflavonoids derived from licorice, potentially including this compound, were studied by Kim, Seo, Suh, Lim, and Kim (2012). They evaluated the compounds for their ability to scavenge free radicals and suppress lipid peroxidation, indicating potential for chronic disease prevention and as food additives (Kim et al., 2012).

Cancer Research : A study by Seon, Lim, Choi, Park, Cho, Kim, Kim, Kwon, and Park (2010) investigated the effects of a hexane/ethanol extract of Glycyrrhiza uralensis, which contains this compound, on the apoptosis of prostate cancer cells. They found that this extract induced apoptosis and increased the levels of several proteins involved in the apoptosis pathway (Seon et al., 2010).

Mechanism of Action

Target of Action

Ligucyperonol is a compound that can be isolated from Tussilago farfara L . It exhibits significant activities on protecting muscle cells from mild to moderate oxidative stress . .

Mode of Action

It is known to have antioxidative stress activity , suggesting it may interact with cellular components involved in oxidative stress responses

Biochemical Pathways

Given its antioxidative stress activity , it can be inferred that this compound may influence pathways related to oxidative stress and cellular protection.

Result of Action

This compound exhibits significant activities on protecting muscle cells from mild to moderate oxidative stress . This suggests that the compound may have a protective effect on cells exposed to oxidative stress conditions.

Biochemical Analysis

Biochemical Properties

Ligucyperonol plays a significant role in biochemical reactions, particularly in protecting cells from oxidative stress. It interacts with various enzymes and proteins involved in oxidative stress response. For instance, this compound has been shown to protect muscle cells from mild to moderate oxidative stress by interacting with antioxidant enzymes such as superoxide dismutase and catalase . These interactions help in neutralizing reactive oxygen species, thereby preventing cellular damage. Additionally, this compound may interact with proteins involved in the cellular stress response, enhancing the cell’s ability to cope with oxidative stress.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It has been observed to protect mouse fibroblast NIH3T3 cells and human keratinocyte HaCaT cells from glucose oxidase-induced oxidative stress . This protection is likely due to its ability to modulate cell signaling pathways involved in oxidative stress response. This compound influences cell function by enhancing the expression of genes associated with antioxidant defense mechanisms. It also impacts cellular metabolism by reducing the levels of reactive oxygen species, thereby maintaining cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its antioxidative properties. This compound exerts its effects by binding to and activating antioxidant enzymes such as superoxide dismutase and catalase . This activation leads to the neutralization of reactive oxygen species, preventing oxidative damage to cellular components. Additionally, this compound may inhibit the activity of pro-oxidant enzymes, further contributing to its antioxidative effects. Changes in gene expression associated with antioxidant defense mechanisms are also observed, indicating that this compound may modulate transcriptional activity to enhance cellular protection against oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its protective effects on cellular function, with sustained reduction in oxidative stress markers in both in vitro and in vivo studies. Prolonged exposure to this compound may lead to adaptive responses in cells, potentially altering its efficacy over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits significant protective effects against oxidative stress without any observed toxicity . At high doses, this compound may exhibit toxic effects, including cellular apoptosis and necrosis. Threshold effects have been observed, where the protective effects plateau at certain dosages, indicating that there is an optimal dosage range for this compound’s efficacy. It is crucial to determine the appropriate dosage to maximize its beneficial effects while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress response. It interacts with enzymes such as superoxide dismutase and catalase, which are key players in the detoxification of reactive oxygen species . This compound may also influence metabolic flux by modulating the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle. These interactions help in maintaining cellular energy balance and reducing oxidative damage.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is likely to interact with transporters and binding proteins that facilitate its uptake and distribution . This compound’s lipophilic nature allows it to readily cross cell membranes, enabling its accumulation in specific cellular compartments. The distribution of this compound within tissues is influenced by factors such as lipid solubility, ionization, and binding to cellular proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with antioxidant enzymes and other cellular components involved in oxidative stress response . It may also be found in other organelles such as mitochondria, where it can exert its protective effects against mitochondrial oxidative damage. The localization of this compound is likely influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.

properties

IUPAC Name |

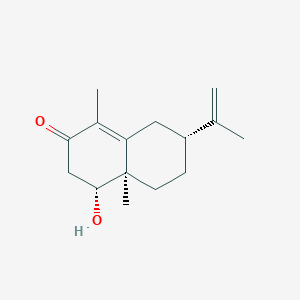

(4R,4aR,7R)-4-hydroxy-1,4a-dimethyl-7-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(2)11-5-6-15(4)12(7-11)10(3)13(16)8-14(15)17/h11,14,17H,1,5-8H2,2-4H3/t11-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROVETGJOLYNJI-KCPJHIHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(CCC2(C(CC1=O)O)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C[C@@H](CC[C@]2([C@@H](CC1=O)O)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317529 | |

| Record name | Ligucyperonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105108-20-1 | |

| Record name | Ligucyperonol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105108-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ligucyperonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known natural sources of Ligucyperonol?

A1: this compound has been isolated from the following plant sources:

- Rhizomes of Ligularia dentata Hara: This is the first reported isolation of this compound. []

- Whole plants of Solanum septemlobum Bunge: This study marked the first isolation of this compound from the Solanum genus. []

Q2: Has this compound been found in other species besides Ligularia dentata Hara and Solanum septemlobum Bunge?

A2: While the provided research articles highlight its isolation from Ligularia dentata Hara [] and Solanum septemlobum Bunge [], they don't definitively state that these are the only species containing this compound. Further research is needed to explore its presence in other plant species.

Q3: What is the structural relationship between this compound and other known compounds?

A3: this compound's structure was elucidated using spectroscopic and chemical methods, establishing its relationship to known compounds:

- Correlation with Ligujapone: this compound's structure was correlated with the known compound Ligujapone, isolated from the same plant source, Ligularia dentata Hara. []

- Correlation with (+)-α-cyperone: The study confirmed the stereochemistry of this compound through correlation with (+)-α-cyperone. []

Q4: What are the potential applications of this compound based on its isolation from Tussilago farfara?

A4: While one of the provided research articles focuses on identifying cytoprotective constituents in Tussilago farfara [], it does not explicitly confirm the isolation of this compound from this plant. Therefore, drawing conclusions about this compound's potential applications based on this specific research is not possible without further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.